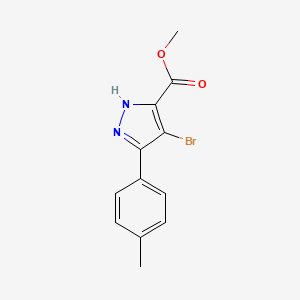

Methyl 4-bromo-3-(p-tolyl)-1H-pyrazole-5-carboxylate

Description

Properties

IUPAC Name |

methyl 4-bromo-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrN2O2/c1-7-3-5-8(6-4-7)10-9(13)11(15-14-10)12(16)17-2/h3-6H,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUOQLYWZGPXGME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NNC(=C2Br)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of methyl 4-bromo-3-(p-tolyl)-1H-pyrazole-5-carboxylate typically follows a multi-step approach:

- Step 1: Construction of the pyrazole core with appropriate substitution (p-tolyl at C-3 and methyl ester at C-5).

- Step 2: Selective bromination at the 4-position of the pyrazole ring.

- Step 3: Purification and characterization of the target compound.

This sequence can be achieved via different routes, including cyclocondensation reactions, bromination of preformed pyrazoles, and cross-coupling methods.

Pyrazole Core Formation

Cyclocondensation of β-Dicarbonyl Compounds and Hydrazines

One common method involves the condensation of β-ketoesters or β-diketones with aromatic hydrazines such as p-tolylhydrazine. This approach yields 3-(p-tolyl) substituted pyrazoles with a carboxylate ester at the 5-position.

- For example, ethyl or methyl acetoacetate derivatives react with p-tolylhydrazine under acidic or neutral conditions to form methyl 3-(p-tolyl)-1H-pyrazole-5-carboxylate intermediates.

- Oxidative aromatization may be performed in situ or as a separate step to ensure full pyrazole ring formation.

- Yields in such reactions are generally good (70-90%) depending on conditions and substrates.

Selective Bromination at the 4-Position

The critical step in preparing this compound is the regioselective bromination at the 4-position of the pyrazole ring.

Bromination Reagents and Conditions

- N-Bromosuccinimide (NBS) is the preferred brominating agent due to its mildness and selectivity.

- Solvents such as dichloromethane (DCM), acetonitrile, or dimethylformamide (DMF) are used depending on substrate solubility and desired selectivity.

- Reaction temperatures vary from room temperature to 150 °C, often under microwave irradiation or conventional heating.

Representative Bromination Data (Adapted)

| Entry | Brominating Agent | Solvent | Temp (°C) | Time (min) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | NBS (1.0 eq) | DCM | 25 | 30 | 50-55 | Microwave irradiation; some dibromo by-products |

| 2 | NBS (1.5 eq) | DMF | 110 | 240 | 70-75 | Conventional heating; high selectivity |

| 3 | Br2 | Acetic acid | 0-5 | 60 | 40-60 | Less selective; harsher conditions |

Cross-Coupling and Functionalization Alternatives

In some synthetic routes, the p-tolyl group is introduced via Suzuki–Miyaura cross-coupling after bromination:

- Starting from methyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate, palladium-catalyzed coupling with p-tolylboronic acid affords the target compound.

- This approach allows late-stage diversification and improves yield control.

- Typical catalysts include Pd(PPh3)4 or Pd(OAc)2 with bases such as potassium carbonate in solvents like toluene or DMA.

Purification and Characterization

- Purification is commonly achieved by recrystallization or silica gel column chromatography.

- Characterization includes NMR spectroscopy, mass spectrometry, and elemental analysis to confirm substitution patterns and purity.

Summary Table of Preparation Methods

| Method | Key Steps | Advantages | Limitations | Typical Yield (%) |

|---|---|---|---|---|

| Cyclocondensation + Bromination | β-Ketoester + p-tolylhydrazine → pyrazole → NBS bromination | Straightforward; good regioselectivity | Requires careful bromination control | 50-75 |

| One-pot Diazocarbonyl Cycloaddition | Ethyl diazoacetate + aromatic alkyne → pyrazole-5-carboxylate | High yield; fewer steps | Requires specific catalysts | 80-90 |

| Cross-Coupling Post-Bromination | Bromopyrazole + p-tolylboronic acid (Pd catalyst) | Late-stage functionalization | Multi-step; catalyst cost | 60-85 |

Research Findings and Notes

- The regioselective bromination of pyrazole rings remains a challenge due to potential overbromination and side reactions; however, NBS in DMF under controlled heating provides a reliable method.

- Microwave-assisted methods accelerate synthesis but require optimization to avoid by-products.

- Cross-coupling strategies allow modular synthesis but depend on the availability of suitable boronic acids and palladium catalysts.

- The methyl ester group at the 5-position is stable under bromination conditions, allowing selective functionalization at the 4-position without ester hydrolysis.

- Computational retrosynthetic analyses support the prioritization of bromination before cross-coupling to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-5-(4-methylphenyl)-1H-pyrazole-3-carboxylate undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid or an aldehyde.

Reduction Reactions: The pyrazole ring can be reduced to form dihydropyrazole derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Hydrogen gas in the presence of a palladium catalyst or sodium borohydride in an alcoholic solvent is commonly used.

Major Products Formed

Substitution Reactions: Products include azido, thio, and alkoxy derivatives of the original compound.

Oxidation Reactions: Products include carboxylic acids and aldehydes.

Reduction Reactions: Products include dihydropyrazole derivatives.

Scientific Research Applications

Scientific Research Applications

The compound exhibits diverse applications across several domains:

Medicinal Chemistry

- Anticancer Activity : Research indicates that Methyl 4-bromo-3-(p-tolyl)-1H-pyrazole-5-carboxylate shows potential as an anticancer agent. It has been tested against various cancer cell lines, demonstrating significant inhibitory effects on tumor growth.

- Anti-inflammatory Properties : The compound has been studied for its ability to modulate inflammatory pathways, making it a candidate for developing anti-inflammatory drugs .

Biochemistry

- Enzyme Inhibition : The compound interacts with specific enzymes and receptors, which can lead to inhibition or activation of biological functions. This property is valuable for studying metabolic pathways and disease mechanisms .

- Receptor Binding Studies : Its binding affinity to various receptors allows researchers to explore its role in signal transduction and cellular responses .

Material Science

- Advanced Materials Development : this compound is employed in formulating polymers and coatings. Its unique chemical properties enhance the durability and performance of these materials .

Agricultural Chemistry

- The compound serves as an intermediate in synthesizing agrochemicals, particularly fungicides and herbicides, contributing to crop protection and yield improvement .

Case Study 1: Anticancer Efficacy

Recent studies have evaluated the anticancer properties of this compound against several cancer cell lines. One study reported a dose-dependent inhibition of cell proliferation in breast cancer cells, with IC50 values indicating potent activity at low concentrations. The mechanism was linked to the compound's ability to induce apoptosis through the modulation of signaling pathways associated with cell survival .

Case Study 2: Enzyme Interaction

A study investigating the interaction of this compound with specific kinases demonstrated its potential as an inhibitor. Molecular docking studies revealed favorable binding interactions, suggesting that this compound could be developed into a therapeutic agent targeting kinase-related pathways involved in cancer progression .

Table 1: Summary of Biological Activities

Table 2: Synthesis Overview

| Step | Description |

|---|---|

| Starting Materials | 4-bromo-1H-pyrazole-3-carboxylic acid, p-tolylboronic acid |

| Reaction Conditions | Suzuki-Miyaura coupling under inert atmosphere |

| Catalyst | Palladium |

| Base | Potassium carbonate |

Mechanism of Action

The mechanism of action of Methyl 4-bromo-3-(p-tolyl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyrazole ring play crucial roles in binding to these targets, leading to inhibition or activation of their biological functions. The compound can modulate various biochemical pathways, making it a valuable tool in studying cellular processes .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations

Ester Group Modifications

- Ethyl vs. Methyl Esters : Ethyl esters (e.g., compounds in ) generally exhibit lower melting points compared to methyl esters due to increased alkyl chain flexibility. For example, Ethyl 4-bromo-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate (4g) melts at 109–110°C, while methyl esters with rigid substituents (e.g., p-tolyl) may have higher thermal stability .

- Bromo vs. Non-Halogenated Substituents: Bromine at the 4-position enhances electrophilic reactivity, enabling cross-coupling reactions. In contrast, analogues like Methyl 1-methyl-1H-pyrazole-5-carboxylate () lack halogen substituents, reducing their utility in Suzuki-Miyaura reactions .

Aromatic Ring Substitutions

- p-Tolyl vs. Conversely, electron-donating groups like methoxy () enhance solubility but may reduce metabolic stability .

- Triazole and Pyridine Hybrids : Compounds like Ethyl 5-formyl-1-(pyridin-3-yl)-1H-triazole-4-carboxylate () introduce additional nitrogen atoms, altering hydrogen-bonding capacity and bioavailability compared to purely phenyl-substituted pyrazoles .

Physicochemical Properties

Melting Points and Solubility

Molecular Weight and Halogen Content

Spectroscopic Characterization

- NMR and HRMS: The ¹H NMR of this compound would show characteristic peaks for the methyl ester (~3.8 ppm) and p-tolyl methyl (~2.3 ppm), comparable to Ethyl 4-bromo-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate (4j, δ 1.3 ppm for ethyl CH₃) . HRMS data for pyrazole derivatives typically confirm molecular ions with <5 ppm error, as seen in (m/z 440.1278 for a quinolinyl-pyrazole) .

Biological Activity

Methyl 4-bromo-3-(p-tolyl)-1H-pyrazole-5-carboxylate (CAS: 1229304-88-4) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an anti-inflammatory and anticancer agent. This article delves into its biological activity, including research findings, mechanisms of action, and relevant case studies.

Overview of Biological Activity

This compound is part of the pyrazole family, which is known for its diverse biological activities. The compound exhibits significant potential in various therapeutic areas, particularly in oncology and inflammation.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in cancer progression and inflammatory responses. The presence of the bromine atom and the pyrazole ring enhances its binding affinity to these targets, facilitating its pharmacological effects.

Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrazole derivatives, including this compound. The compound has been evaluated against several cancer cell lines, demonstrating promising results.

Case Studies and Research Findings

- Antitumor Efficacy :

- Inhibition of Kinases :

- Combination Therapies :

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a significant role in the inflammatory process.

Research Findings

- COX Inhibition :

- Inflammatory Models :

Comparative Analysis with Similar Compounds

| Compound Name | Structure | IC50 (µM) | Activity |

|---|---|---|---|

| This compound | Structure | 0.16 | Aurora-A kinase inhibition |

| Pyrazole Derivative A | Structure | 0.08 | Antiproliferative against MCF-7 |

| Pyrazole Derivative B | Structure | 0.30 | COX inhibition |

Q & A

Basic Research Questions

Q. What synthetic routes are effective for preparing Methyl 4-bromo-3-(p-tolyl)-1H-pyrazole-5-carboxylate, and how can reaction conditions be optimized for improved yield?

- Methodological Answer : The compound can be synthesized via cyclocondensation of substituted hydrazides or arylhydrazines with β-ketoesters. For example, phosphorous oxychloride (POCl₃) at 120°C facilitates cyclization of intermediates like 5-chloro-3-methylpyrazole derivatives . Optimization includes controlling stoichiometry (e.g., 1:1.2 molar ratio of hydrazide to β-ketoester), inert atmosphere (N₂/Ar), and purification via column chromatography using hexane/ethyl acetate gradients .

Q. Which spectroscopic and analytical techniques are critical for structural confirmation of this pyrazole derivative?

- Methodological Answer :

- X-ray crystallography : Resolves regiochemistry of substituents (e.g., bromine at position 4 vs. 5) and confirms the planar pyrazole core .

- NMR spectroscopy : ¹H and ¹³C NMR identify substituent environments (e.g., methyl ester at ~δ 3.8 ppm, aromatic protons at δ 7.2–7.8 ppm) .

- IR spectroscopy : Detects carbonyl stretching (C=O at ~1700 cm⁻¹) and N–H vibrations (3100–3300 cm⁻¹) .

Q. How can researchers mitigate byproduct formation during bromination of pyrazole precursors?

- Methodological Answer : Use controlled bromine equivalents (1.05–1.1 eq.) in dichloromethane at 0–5°C to minimize di-brominated byproducts. Quenching with Na₂S₂O₃ removes excess Br₂, followed by recrystallization from ethanol/water (3:1 v/v) .

Advanced Research Questions

Q. How should contradictory spectral data (e.g., NMR vs. X-ray) be resolved when confirming the compound’s regiochemistry?

- Methodological Answer : Cross-validate using computational methods (DFT calculations for NMR chemical shift prediction) and single-crystal X-ray diffraction. For instance, X-ray can unambiguously assign bromine positioning, while NMR coupling constants (e.g., J = 2.1 Hz for adjacent protons) corroborate substituent orientation .

Q. What strategies enable the design of bioactive analogs with enhanced solubility or target affinity?

- Methodological Answer :

- Substituent modification : Replace the p-tolyl group with electron-withdrawing groups (e.g., -CF₃) to improve metabolic stability .

- Ester hydrolysis : Convert the methyl ester to a carboxylic acid (using NaOH/EtOH/H₂O) for salt formation, enhancing aqueous solubility .

- Bioisosteric replacement : Substitute bromine with bioisosteres like -CN or -SO₂CH₃ to modulate lipophilicity .

Q. How can researchers analyze the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) for functional group diversification?

- Methodological Answer : The bromine at position 4 acts as a leaving group. Use Pd(PPh₃)₄ (5 mol%) with arylboronic acids in THF/H₂O (3:1) at 80°C. Monitor reaction progress via TLC (Rf shift from 0.7 to 0.3 in hexane/EtOAc) and characterize products via HRMS and ¹H NMR .

Q. What computational methods aid in predicting the compound’s metabolic stability or toxicity?

- Methodological Answer :

- ADMET prediction : Use tools like SwissADME to estimate logP (experimental ~2.8) and CYP450 interactions.

- Docking studies : Model interactions with targets like cyclooxygenase-2 (COX-2) using AutoDock Vina, focusing on hydrogen bonding with the pyrazole core .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points (e.g., 72–79°C vs. 82–85°C) for this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.